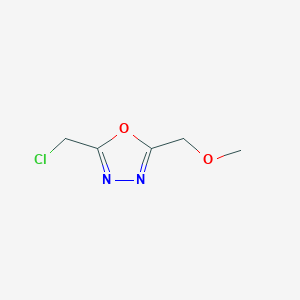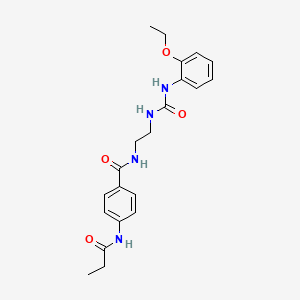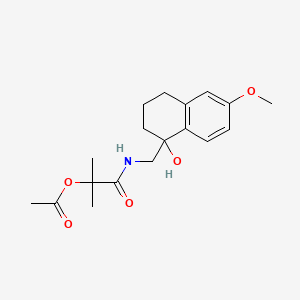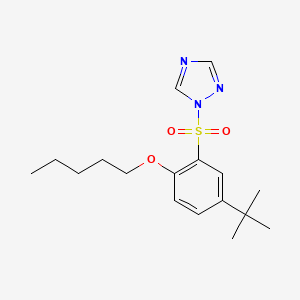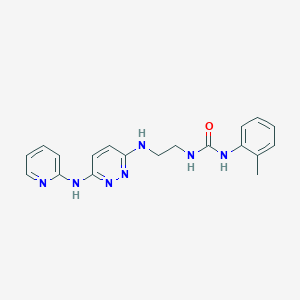![molecular formula C17H12N2O2 B2519860 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline CAS No. 64131-74-4](/img/structure/B2519860.png)
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a vinyl group substituted at the 2-position and a nitrophenyl group attached to the vinyl group. Quinoline derivatives are known for their potential as antiparasitic and antiviral agents, and the structural variations in these compounds can significantly influence their biological activity and physical properties .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves an iron-catalyzed intermolecular [4 + 2] cyclization of arylnitrones with geminal-substituted vinyl acetates, which can lead to the formation of 2,4-disubstituted quinolines. This process is suggested to involve an iron-catalyzed C-H activation mechanism that operates under external-oxidant-free conditions . Another approach utilizes Baylis–Hillman chemistry, where a SnCl2-mediated tandem reaction is employed to synthesize 4-(substituted vinyl)-quinolines from the products of SN2 nucleophilic substitution reactions. This method involves the reduction of a nitro group followed by regioselective intramolecular cyclization and subsequent dehydrogenation .
Molecular Structure Analysis
The molecular structure of quinoline derivatives, particularly those substituted at the 2-position by a vinyl group, can exhibit significant deviations from coplanarity between the vinyl group and the quinoline ring system. The presence of a chlorine atom in the vinyl group can further influence this deviation. Additionally, the orientation of the nitro group can vary from perpendicular to nearly perpendicular relative to the quinoline ring system, which can have implications for the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including photochemical processes. For instance, the photoreduction of a closely related compound, 2-[2'-(5"-nitrofuryl-2")-vinyl]quinoline, involves the triplet state and results in the formation of an anion-radical. The oxidation-reduction potential of this triplet state has been estimated, which provides insights into the electron transfer processes that these compounds can participate in . Although not directly related to 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline, these findings can be indicative of the types of reactions that nitro-substituted vinylquinolines may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline are influenced by its molecular structure. The deviation of the vinyl group from coplanarity with the quinoline ring and the orientation of the nitro group can affect the compound's crystal structure, solubility, and reactivity. These properties are crucial for the compound's potential application as a therapeutic agent, as they determine its stability, bioavailability, and interaction with biological systems .
科学的研究の応用
Crystal Structure and Medicinal Properties
2-Chloro-3-(beta-nitrovinyl)quinoline (CNQ), a closely related compound, has been studied for its crystal structure due to its medicinal properties and occurrence in various commercial products. The vinyl group in CNQ is planar and takes an extended conformation, with C-H...N type hydrogen bonding stabilizing the molecules in the unit cell (Palani et al., 2004).
Antiparasitic and Antiviral Agents
Quinoline derivatives substituted at the 2-position by a vinyl group have shown significant promise as antiparasitic and antiviral agents. The structures of these compounds demonstrate a deviation of the vinyl group from coplanarity with the quinoline ring system, influencing their biological activity (Sopková-de Oliveira Santos et al., 2007).
Photoluminescent Properties
Certain quinoline derivatives, specifically those containing both a biphenyl group and an α, β-diarylacrylonitrile unit, have been explored for their photoluminescent properties. These compounds are significant for organic light-emitting diodes (OLEDs) and exhibit blue to green fluorescence under UV irradiation. Their good thermal stability makes them suitable for various industrial applications (Li et al., 2011).
Photoreduction Mechanism
The photoreduction of a similar compound, 2-[2′-(5″-nitrofuryl-2″)-vinyl]quinoline, involves the triplet state, and the absorption spectra of its triplet state and anion-radical have been recorded, providing insights into its redox potential and photochemical properties (Luzhkov & Khudyakov, 1979).
Dual-Modal pH Probe
The compound (E)-8-hydroxyl-2-[(E)-2-(2, 4-dihydroxyphenyl)vinyl]-quinoline has been developed as a fluorometric and colorimetric dual-modal probe for pH detection in solutions and in vivo. Its sensitivity to pH changes makes it useful for bioimaging and as a convenient pH test kit (Zhu et al., 2018).
特性
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12H/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUYTZJYLCAFX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

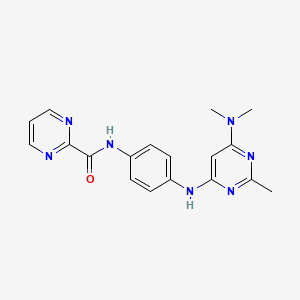
![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)
![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)
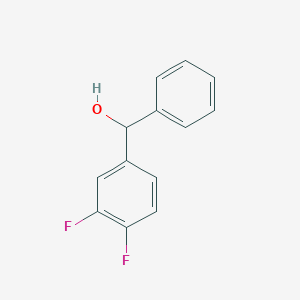
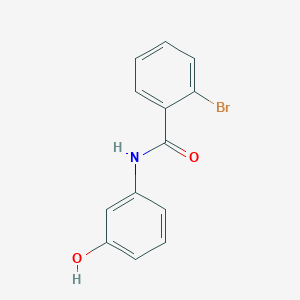
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
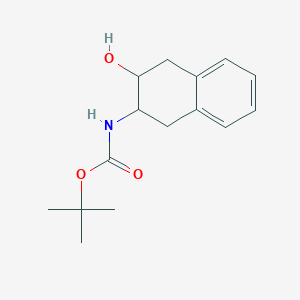
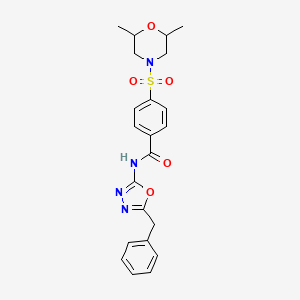
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)
